Tert-butyl methyl 1,4-phenylenedicarbamate
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Overview
Description
Tert-butyl methyl 1,4-phenylenedicarbamate is an organic compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . It is a white to yellow solid and is used in various chemical applications.
Preparation Methods
The synthesis of tert-butyl methyl 1,4-phenylenedicarbamate typically involves the reaction of 1,4-phenylenediamine with tert-butyl chloroformate and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Chemical Reactions Analysis
Tert-butyl methyl 1,4-phenylenedicarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl or methyl groups are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl methyl 1,4-phenylenedicarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl methyl 1,4-phenylenedicarbamate involves its interaction with specific molecular targets. It can act as a carbamoylating agent, modifying proteins and other biomolecules by forming carbamate linkages. This modification can affect the function and activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Tert-butyl methyl 1,4-phenylenedicarbamate can be compared with other similar compounds such as:
Di-tert-butyl 1,4-phenylenedicarbamate: Similar structure but with two tert-butyl groups.
Methyl 1,4-phenylenedicarbamate: Similar structure but with two methyl groups.
Tert-butyl 1,4-phenylenedicarbamate: Similar structure but with one tert-butyl group and one hydrogen.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their substituents.
Properties
IUPAC Name |
tert-butyl N-[4-(methoxycarbonylamino)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-10-7-5-9(6-8-10)14-11(16)18-4/h5-8H,1-4H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYCDOMYZGRLCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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